L-Arginine 7-amido-4-methylcoumarin dihydrochloride
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Overview
Description
L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a sensitive fluorogenic substrate of cathepsin H, which is used for the quantitative determination of activity . This chemical is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .
Molecular Structure Analysis
The molecular formula of L-Arginine 7-amido-4-methylcoumarin dihydrochloride is C16H21N5O3 . It has an L-arginine moiety capable of binding to amino acid residues on proteins, along with a 4-methylcoumarin moiety that can bind to nucleic acids .Chemical Reactions Analysis
L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a substrate for aminopeptidase B and cathepsin H . It can be used in quantitative analysis . The reaction buffer for the enzyme assay consists of 200 mM KH2PO4-200 mM Na2HPO4, pH 6.8, with 4 mM EDTA and 40 mM cysteine .Physical And Chemical Properties Analysis
L-Arginine 7-amido-4-methylcoumarin dihydrochloride has a molecular weight of 404.3 g/mol . It is a white crystalline powder . Its melting point is 269-273 C .Scientific Research Applications
Enzyme Activity and Characterization
L-Arginine 7-amido-4-methylcoumarin dihydrochloride (AMC) is widely utilized in the study of enzymatic activity, particularly in characterizing and understanding the behavior of specific enzymes. In the purification and characterization of an arginine aminopeptidase from Lactobacillus sakei, Arg-AMC served as a substrate to study the enzyme's specificity and kinetics, highlighting its utility in enzymatic assays for enzymes preferring arginine at the N termini of aminoacyl derivatives and peptides (Sanz & Toldrá, 2002). Similarly, Arg-AMC was employed in developing a coupled fluorescence-based assay for detecting protein arginine N-methyltransferase 6 (PRMT6) enzymatic activity, offering a non-radioactive, less time-consuming, and cost-effective method (Kramer et al., 2018).
Biological Material Characterization
Arg-AMC's applications extend to the characterization of biological materials, such as the study on the body wall of the sea cucumber Stichopus japonicus. Here, Arg-AMC was used to study a Cathepsin L-like enzyme's activity, providing insights into its enzymatic behavior and stability under various conditions (Zhu et al., 2008).
Peptide-AMC Conjugates Synthesis
The solid-phase synthesis of peptide-7-amino-4-methylcoumarin conjugates (peptide-AMCs) using a novel AMC resin demonstrates the chemical utility of Arg-AMC in creating fluorogenic substrates. These substrates are critical in studying protease activities, offering a pathway for rapid and efficient synthesis of peptide-AMCs that are essential for biological assays (Hong et al., 2010).
Metabolic Pathway Engineering
In the context of metabolic engineering, studies focus on the production of L-arginine and its derivatives, showcasing the broader application of Arg-AMC in understanding and manipulating microbial pathways for enhanced production of valuable amino acids and their derivatives. This includes efforts to unravel the metabolic pathways involved in L-arginine biosynthesis and regulation, paving the way for the development of microorganisms with improved production capacities (Shin & Lee, 2014).
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJRBUFCDSWOX-LTCKWSDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine 7-amido-4-methylcoumarin dihydrochloride |
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